Einecs 262-183-5
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
60329-58-0 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
6-chloro-3-phenyl-1H-pyridazin-4-one;methanamine |
InChI |
InChI=1S/C10H7ClN2O.CH5N/c11-9-6-8(14)10(13-12-9)7-4-2-1-3-5-7;1-2/h1-6H,(H,12,14);2H2,1H3 |
InChI Key |
IGZHXXLDTOQYAM-UHFFFAOYSA-N |
Canonical SMILES |
CN.C1=CC=C(C=C1)C2=NNC(=CC2=O)Cl |
Origin of Product |
United States |
Nomenclature and Systematic Identification of Einecs 262 183 5
IUPAC Naming Conventions for 4-chloro-3-phenyl-1H-pyridazin-6-one
The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds that reveals their molecular structure. google.comuiuc.edu The name 4-chloro-3-phenyl-1H-pyridazin-6-one can be deconstructed as follows:
Pyridazine (B1198779) : This is the parent heterocycle, a six-membered aromatic ring containing two adjacent nitrogen atoms. wikipedia.org The numbering of the ring starts at one nitrogen and proceeds around the ring in a way that gives substituents the lowest possible locants (numbers).
-6-one : This suffix indicates a ketone group (a carbon atom double-bonded to an oxygen atom, C=O) at position 6 of the pyridazine ring. The presence of this ketone group means the ring is no longer fully aromatic in the same way as benzene (B151609).
1H- : This prefix specifies that a hydrogen atom is attached to the nitrogen atom at position 1. This is necessary to define the location of the hydrogen atom and the double bonds within the ring, distinguishing it from other tautomeric forms. nih.gov
4-chloro : A chlorine atom is attached to the carbon atom at position 4 of the ring.
3-phenyl : A phenyl group (a C6H5 benzene ring) is attached to the carbon atom at position 3.
Isomeric and Tautomeric Forms of Pyridazinone Derivatives
Pyridazinone derivatives are well-known for exhibiting both structural isomerism and tautomerism.
Structural Isomers are molecules that have the same molecular formula but different structural arrangements of atoms. For C10H7ClN2O, numerous positional isomers exist besides 4-chloro-3-phenyl-1H-pyridazin-6-one. For instance, moving the chlorine atom to position 5 would yield 5-chloro-3-phenyl-1H-pyridazin-6-one. Another example is Pyridafol (CAS 40020-01-7), an isomer where the substituents are rearranged to form 6-chloro-3-phenyl-1H-pyridazin-4-one. nih.gov
Tautomerism is a specific type of isomerism involving the migration of a proton (a hydrogen atom) accompanied by a switch of a single bond and an adjacent double bond. jocpr.com Pyridazinones typically exist in a dynamic equilibrium between two or more tautomeric forms. The most significant for this class of compounds is keto-enol tautomerism. libretexts.orgresearchgate.net
The specified compound, 4-chloro-3-phenyl-1H-pyridazin-6-one, represents a major tautomer. It can exist in equilibrium with its enol form, 4-chloro-6-hydroxy-3-phenylpyridazine. Generally, for simple pyridazinones, the keto (or "one") form is thermodynamically more stable and predominates. arkat-usa.orgscholarsresearchlibrary.comcdnsciencepub.com
Another key tautomer is 4-chloro-6-phenyl-3(2H)-pyridazinone (CAS 89868-14-4). In this form, the hydrogen is on the nitrogen at position 2, and the double bonds within the ring are rearranged accordingly. Spectroscopic studies, such as IR and NMR, are often used to determine which tautomeric form is dominant in a given state (solid or in solution). cdnsciencepub.comorientjchem.org
| Tautomeric Form | Key Structural Feature | Name |
| Keto Form (Amide) | C=O at position 6, H on N1 | 4-chloro-3-phenyl-1H-pyridazin-6-one |
| Keto Form (Amide) | C=O at position 3, H on N2 | 4-chloro-6-phenyl-3(2H)-pyridazinone |
| Enol Form (Iminol) | OH at position 6, fully aromatic ring | 4-chloro-6-hydroxy-3-phenylpyridazine |
This table illustrates the main tautomeric forms.
Historical Context of Structural Elucidation and Assignment of EINECS 262-183-5
The history of this specific molecule is intertwined with the broader development of pyridazinone chemistry and chemical regulation.
The first synthesis of a pyridazinone compound was reported by Emil Fischer in 1886. wikipedia.org However, the extensive study and synthesis of the vast array of pyridazinone derivatives occurred much later, spurred by the discovery of their diverse biological activities. sarpublication.comscielo.br
The assignment of EINECS 262-183-5 places the compound within a specific historical timeframe. The European Inventory of Existing Commercial Chemical Substances (EINECS) was created to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. vulcanchem.com This indicates that 4-chloro-3-phenyl-1H-pyridazin-6-one, or one of its closely related isomers/tautomers, was an existing commercial substance during that period.
The definitive structural elucidation of complex organic molecules like pyridazinones relies on modern analytical techniques. While early chemists used elemental analysis and classical degradation reactions, the structures of these compounds were unequivocally confirmed using spectroscopic methods that became widespread in the mid-20th century. These methods include:
Infrared (IR) Spectroscopy : To identify functional groups, such as the characteristic C=O stretch of the ketone form or the O-H stretch of the enol form. ekb.eg
Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the connectivity of atoms by observing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. orientjchem.orgekb.eg
Mass Spectrometry (MS) : To determine the molecular weight and identify fragmentation patterns that provide clues about the structure. ekb.egpsu.edu
X-ray Crystallography : This powerful technique provides the precise three-dimensional arrangement of atoms in a crystalline solid, offering unambiguous proof of structure and tautomeric form. nih.gov
The synthesis and characterization of numerous pyridazinone derivatives using these techniques have been extensively reported in scientific literature, contributing to the solid foundation of knowledge about this important class of chemical compounds. jocpr.comresearchgate.netresearchgate.net
Synthetic Methodologies and Mechanistic Investigations of 4 Chloro 3 Phenyl 1h Pyridazin 6 One
Classical Synthetic Routes to Pyridazinone Scaffolds
The construction of the pyridazinone ring is a fundamental step in the synthesis of 4-chloro-3-phenyl-1H-pyridazin-6-one and its derivatives. Classical approaches to pyridazinone scaffolds often involve the condensation of a dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative.
A prevalent method involves the reaction of γ-ketoacids with hydrazine hydrate (B1144303). mdpi.com This condensation reaction proceeds to form a 4,5-dihydropyridazin-3(2H)-one, which can then be oxidized to the corresponding pyridazinone. The choice of the γ-ketoacid precursor determines the substitution pattern on the resulting pyridazinone ring. For the synthesis of phenyl-substituted pyridazinones, a phenyl-containing γ-ketoacid would be the appropriate starting material.
Another classical route employs the reaction of α,β-unsaturated esters with hydrazine derivatives. For instance, α,β-unsaturated levulinate can be reacted with hydrazine to form 4,5-dihydropyridazinones, which are subsequently oxidized to pyridazinones. nih.gov The versatility of this method allows for the introduction of various substituents on the pyridazinone core by modifying the starting unsaturated ester.
The following table summarizes some classical synthetic routes to pyridazinone scaffolds:
| Starting Materials | Key Reaction | Product Type |
| γ-Ketoacids and Hydrazine Hydrate | Condensation/Cyclization | 4,5-Dihydropyridazin-3(2H)-ones |
| α,β-Unsaturated Esters and Hydrazine Derivatives | Michael Addition/Cyclization | 4,5-Dihydropyridazinones |
| Dicarbonyl Compounds and Hydrazine | Condensation | Pyridazinones |
Novel Approaches in the Synthesis of Chlorophenylpyridazinone Derivatives
Recent advancements in synthetic organic chemistry have led to the development of novel and more efficient methods for the synthesis of chlorophenylpyridazinone derivatives. These methods often focus on improving yields, reducing reaction times, and increasing substrate scope.
One notable approach involves the use of transition-metal-catalyzed cross-coupling reactions. For instance, a pre-functionalized pyridazinone core can be coupled with a phenylboronic acid derivative (Suzuki coupling) or a phenyl organometallic reagent to introduce the phenyl group. researchgate.net This strategy offers a high degree of flexibility in introducing diverse aryl and heteroaryl substituents.
Multi-component reactions (MCRs) have also emerged as a powerful tool for the synthesis of complex heterocyclic systems like pyridazinones in a single step from simple starting materials. While specific MCRs for 4-chloro-3-phenyl-1H-pyridazin-6-one are not extensively detailed in the provided results, the general principle of combining three or more reactants in one pot to form the desired product is a key area of modern synthetic chemistry. researchgate.net
Furthermore, microwave-assisted organic synthesis (MAOS) has been successfully applied to accelerate the synthesis of pyridazinone derivatives. ekb.egresearchgate.net Microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. For example, the synthesis of pyridinyl-pyridazinone derivatives has been achieved through microwave-assisted reactions of chalcones with various acetyls and aldehydes. ekb.egekb.eg
A summary of some novel synthetic approaches is presented below:
| Synthetic Approach | Key Features | Example Application |
| Transition-Metal-Catalyzed Cross-Coupling | High efficiency and functional group tolerance. | Suzuki coupling to introduce the phenyl group. researchgate.net |
| Multi-Component Reactions (MCRs) | Step and atom economy. | One-pot synthesis of highly substituted pyridazinones. researchgate.net |
| Microwave-Assisted Organic Synthesis (MAOS) | Reduced reaction times and improved yields. | Accelerated synthesis of pyridinyl-pyridazinone derivatives. ekb.egresearchgate.net |
Reaction Mechanisms in the Formation of EINECS 262-183-5
The formation of the pyridazinone ring in 4-chloro-3-phenyl-1H-pyridazin-6-one typically involves a cyclocondensation reaction. A plausible mechanistic pathway starts with the reaction of a phenyl-substituted 1,4-dicarbonyl compound with hydrazine. The initial step is the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization occurs through the attack of the second nitrogen atom on the remaining carbonyl group, leading to a cyclic dihydropyridazinone intermediate. This intermediate can then be oxidized to the aromatic pyridazinone ring.
The chlorination step to yield 4-chloro-3-phenyl-1H-pyridazin-6-one can be achieved through various chlorinating agents. A common method involves the treatment of the corresponding pyridazin-3(2H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). acs.org The mechanism of this reaction generally involves the activation of the pyridazinone oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion.
In some synthetic routes, the chlorine atom is introduced at an earlier stage. For example, starting from mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid), reaction with a phenylhydrazine (B124118) derivative could potentially lead to the formation of a chlorophenylpyridazinone derivative. researchgate.net
Stereochemical Control and Regioselectivity in Synthesis
Stereochemical and regioselective control are crucial aspects in the synthesis of substituted pyridazinones, as the position and orientation of substituents can significantly impact the biological activity of the molecule.
Regioselectivity is particularly important when unsymmetrical dicarbonyl compounds or substituted hydrazines are used as starting materials. The reaction can potentially lead to the formation of two or more regioisomers. The regiochemical outcome is often governed by the relative reactivity of the carbonyl groups and the steric and electronic effects of the substituents. For instance, in the reaction of an unsymmetrical γ-ketoacid with hydrazine, the initial condensation can occur at either of the two carbonyl groups, leading to different pyridazinone products. mdpi.com The use of specific catalysts or reaction conditions can help to control the regioselectivity of these reactions. Inverse-electron-demand Diels-Alder reactions have also been employed for the regioselective synthesis of pyridazines. rsc.org
Stereochemical control becomes relevant when chiral centers are present in the starting materials or are created during the synthesis. While 4-chloro-3-phenyl-1H-pyridazin-6-one itself is achiral, the synthesis of its derivatives with stereocenters requires stereoselective methods. For example, if a chiral γ-ketoacid is used, the resulting dihydropyridazinone will be chiral. The stereochemistry of the final product will depend on the stereochemistry of the starting material and the reaction mechanism. Asymmetric synthesis strategies, such as the use of chiral catalysts or auxiliaries, can be employed to control the stereochemical outcome of the reaction. Cycloaddition reactions, for instance, often present challenges and opportunities for stereochemical and regiochemical control. nih.gov
Green Chemistry Principles in Pyridazinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyridazinones to develop more environmentally benign and sustainable processes. ekb.egekb.eg Key areas of focus include the use of greener solvents, catalyst-free reactions, and energy-efficient methods.
One of the primary goals of green chemistry is to reduce or eliminate the use of hazardous solvents. Water is an ideal green solvent, and some pyridazinone syntheses have been successfully carried out in aqueous media. For example, the synthesis of 4,5-dihydro-6-methylpyridazin-3(2H)-one from levulinic acid and hydrazine hydrate has been achieved in water under catalyst-free conditions. rsc.org
Solvent-free reactions, where the reactants are ground together in a mortar and pestle, represent another green synthetic approach. ekb.egresearchgate.net This method, often referred to as mechanochemistry, can lead to high yields and reduced waste. The synthesis of certain pyridazinone derivatives has been achieved using grinding techniques. ekb.egekb.eg
Microwave-assisted synthesis, as mentioned earlier, is also considered a green chemistry tool because it can significantly reduce reaction times and energy consumption compared to conventional heating. ekb.egresearchgate.net One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates, also contribute to the greenness of a process by reducing solvent usage and waste generation. ekb.eg
The application of these green chemistry principles not only minimizes the environmental impact of pyridazinone synthesis but can also lead to more efficient and cost-effective manufacturing processes.
Chemical Reactivity and Transformation Studies of Einecs 262 183 5
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The pyridazine (B1198779) ring is an electron-deficient system, which generally makes it resistant to electrophilic aromatic substitution reactions. researchgate.net The presence of the carbonyl group and the nitrogen atoms deactivates the ring towards attack by electrophiles. Consequently, electrophilic substitution on the pyridazinone ring of 4-chloro-3-phenyl-1H-pyridazin-6-one is not a common reaction pathway. researchgate.net However, the phenyl group attached at the C3 position can potentially undergo electrophilic substitution, although the pyridazinone moiety will act as a deactivating group.
In contrast, the electron-deficient nature of the pyridazinone ring makes it highly susceptible to nucleophilic substitution reactions. The chlorine atom at the C4 position is the most reactive site for nucleophilic attack. This reactivity is enhanced by the adjacent carbonyl group and the ring nitrogen atoms. A variety of nucleophiles can displace the chloro group, leading to a wide range of functionalized pyridazinone derivatives. smolecule.com
For instance, the chlorine at position 4 can undergo facile displacement with nucleophiles such as amines and alkoxides under relatively mild conditions. annualreviews.org Palladium-catalyzed amination reactions have also been successfully applied to 4-chloro-3(2H)-pyridazinones, allowing for the formation of C-N bonds with anilines and other amino compounds in good to excellent yields. researchgate.net
Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Pyridazinone Analogs
| Reactant | Nucleophile | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Bromo-4-chloro-3-phenylpyridazine | RNH₂ (Amine) | EtOH, 50°C | 6-Bromo-4-R-amino-3-phenylpyridazine | annualreviews.org |
| 4-chloro-3(2H)-pyridazinones | Anilines, 2-aminopyridine | Pd-catalyst, alkali metal carbonate base | 4-amino substituted pyridazinones | researchgate.net |
| 4,5-dichloro-2-methylpyridazin-3(2H)-one | 57% Hydrogen Iodide | Heating | 5-iodo-2-methylpyridazin-3(2H)-one | lsuagcenter.com |
Reduction and Oxidation Pathways of the Pyridazinone Ring
The pyridazinone ring can undergo both reduction and oxidation reactions, leading to various transformed products.
Reduction: The pyridazinone moiety can be reduced to yield various substituted derivatives. smolecule.comwur.nl Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can be used. smolecule.com The reduction can affect the double bonds within the ring, potentially leading to dihydropyridazinone or tetrahydropyridazinone derivatives. For example, the reduction of 6-aryl-2,3-dihydro-3-oxopyridazines with benzylmagnesium chloride has been reported to form 6-aryl-4,5-dibenzyl-3-oxo-2,3,4,5-tetrahydropyridazines. mdpi.com Furthermore, reduction of pyridazine with sodium and alcohol can lead to ring-opening to form 1,4-diaminobutane. researchgate.net
Oxidation: Pyridazinone derivatives can be oxidized under specific conditions. smolecule.com Oxidizing agents like potassium permanganate (B83412) or hydrogen peroxide can be employed. smolecule.com The phenyl group or the pyridazinone ring itself can be the site of oxidation. For instance, oxidation of a pyridazinone derivative with 30% hydrogen peroxide in formic acid resulted in the formation of sulfoxide (B87167) and sulfone analogs when a sulfur-containing substituent was present. vulcanchem.com In the absence of other easily oxidizable groups, the pyridazine ring is relatively stable towards oxidation by agents like potassium permanganate. researchgate.net
Hydrolysis and Solvolysis Reactions of 4-chloro-3-phenyl-1H-pyridazin-6-one
The chloro substituent at the C4 position is susceptible to hydrolysis, particularly under strong acidic or basic conditions. nih.gov This reaction would replace the chlorine atom with a hydroxyl group, yielding a hydroxy-pyridazinone derivative. The rate of hydrolysis can be influenced by the reaction conditions and the nature of other substituents on the ring. For example, related chloropyridazine derivatives are known to undergo hydrolysis to the corresponding pyridazinones upon treatment with sodium acetate (B1210297) in acetic acid at elevated temperatures. vulcanchem.com
Solvolysis, a more general reaction where the solvent acts as the nucleophile, can also occur. For instance, in alcoholic solvents, an alkoxide group could replace the chlorine atom. The stability of the compound is generally lower in aqueous acidic or basic conditions where hydrolysis is more likely. annualreviews.org
Photochemical Transformations and Degradation Mechanisms
The general mechanism for the photodegradation of pyridazinone herbicides involves the absorption of UV light, which excites the molecule to a higher energy state. This can lead to various reactions, including the cleavage of the C-Cl bond. In the presence of oxygen, photooxidation can occur, leading to the destruction of the chromophore and bleaching of the compound. wur.nlnih.gov For many chlorinated aromatic compounds, photolysis can proceed through a triplet excited state, leading to dechlorination. annualreviews.org The presence of a phenyl group may also influence the photochemical pathways. Some pyridazine derivatives are noted to be photochemically very stable, with internal conversion being the dominant de-excitation pathway. researchgate.net
Thermal Decomposition Pathways
Information on the specific thermal decomposition of 4-chloro-3-phenyl-1H-pyridazin-6-one is limited. However, studies on related heterocyclic and pyridazinone structures offer potential decomposition pathways. Thermogravimetric analysis (TGA) is a common technique used to study the thermal stability of such compounds. lsuagcenter.comnih.gov
For many organic compounds with similar complexity, thermal decomposition begins with the cleavage of the weakest bonds. In 4-chloro-3-phenyl-1H-pyridazin-6-one, the C-Cl bond is a likely candidate for initial cleavage at elevated temperatures. The decomposition of the pyridazinone ring itself would likely occur at higher temperatures, potentially leading to the evolution of nitrogen gas and the formation of various smaller organic fragments. Theoretical studies on the thermal decomposition of phenylureas, which share some structural similarities, show that they decompose via pericyclic reactions to yield isocyanates and amines, with initial bond fissions being less competitive. vulcanchem.com A similar intramolecular rearrangement or fragmentation could be a possible pathway for pyridazinone derivatives. TGA studies on some pyridazinone derivatives show thermal stability up to temperatures around 180°C.
Advanced Spectroscopic and Analytical Characterization of Pyridazinone Compound
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of organic compounds. For 4,5-dichloro-2-octyl-3(2H)-isothiazolone, both ¹H and ¹³C NMR would provide detailed information about its carbon-hydrogen framework.
While a publicly available experimental spectrum is not readily accessible in the searched literature, predicted NMR data can provide valuable insights into the expected chemical shifts.
¹H NMR Spectroscopy: The proton NMR spectrum of DCOIT is expected to show signals corresponding to the protons of the octyl chain. The chemical shifts would be influenced by their proximity to the nitrogen atom of the isothiazolinone ring.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal signals for each of the 11 carbon atoms in the molecule. The carbonyl carbon and the two carbons of the dichloro-substituted double bond in the heterocyclic ring are expected to appear at characteristic downfield shifts.
A summary of predicted ¹H and ¹³C NMR chemical shifts is presented in the table below. These predictions are based on computational models and provide a reference for the analysis of experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~160 |
| C-Cl | - | ~125 |
| C-Cl | - | ~120 |
| N-CH₂ | ~3.8 | ~45 |
| -CH₂- | ~1.7 | ~31 |
| -CH₂- | ~1.3 | ~29 |
| -CH₂- | ~1.3 | ~29 |
| -CH₂- | ~1.3 | ~26 |
| -CH₂- | ~1.3 | ~22 |
| -CH₂- | ~1.3 | ~14 |
| -CH₃ | ~0.9 | ~14 |
Note: Predicted values are estimates and may vary from experimental results.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. The exact mass of 4,5-dichloro-2-octyl-3(2H)-isothiazolone is 281.0402 amu. massbank.eu
Liquid chromatography coupled with electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) is a common technique for the analysis of isothiazolinones. nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed.
A MassBank record (Accession: MSBNK-Eawag-EA034408) provides MS2 mass spectrum data for DCOIT. massbank.eu The fragmentation pattern in tandem mass spectrometry (MS/MS) can reveal characteristic losses of fragments from the parent ion, aiding in structural confirmation.
Key Fragmentation Data:
| Precursor Ion (m/z) | Product Ions (m/z) | Interpretation |
| 282.0481 ([M+H]⁺) | 170.9488, 112.9872, 85.0284, 69.0701, 57.0701 | Fragmentation of the octyl chain and heterocyclic ring |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound, with specific peaks corresponding to the stretching and bending of different functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of DCOIT is expected to exhibit characteristic absorption bands for the carbonyl group (C=O) of the isothiazolinone ring, typically in the range of 1650-1700 cm⁻¹. Other significant peaks would include C-N stretching, C-Cl stretching, and various C-H stretching and bending vibrations from the octyl chain.
Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the molecule. The C=C double bond within the heterocyclic ring and the C-S bond would likely produce distinct Raman signals.
While specific experimental IR and Raman spectra for DCOIT were not found in the available literature, the expected vibrational modes can be predicted based on its chemical structure.
Predicted Vibrational Frequencies:
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |
| C-H stretching (alkyl) | 2850-3000 |
| C=O stretching | 1650-1700 |
| C=C stretching | 1550-1600 |
| C-N stretching | 1200-1350 |
| C-Cl stretching | 600-800 |
| C-S stretching | 600-700 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule.
For 4,5-dichloro-2-octyl-3(2H)-isothiazolone, the isothiazolinone ring system with its conjugated double bonds and carbonyl group constitutes the primary chromophore. An HPLC study utilizing a diode array detector (DAD) reported a maximum absorption wavelength (λmax) of 285 nm for DCOIT. researchgate.net This absorption is likely due to π → π* and n → π* electronic transitions within the heterocyclic ring.
Chromatographic Methods for Purity Assessment and Quantitative Analysis (HPLC, GC-MS)
Chromatographic techniques are essential for separating components of a mixture, assessing the purity of a compound, and performing quantitative analysis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) have been employed for the analysis of DCOIT.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the analysis of isothiazolinones. drugfuture.comnih.govresearchgate.net Reversed-phase columns, such as C18, are typically used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.netsielc.com Detection is often achieved using a UV detector, specifically a diode array detector (DAD) set at the λmax of the analyte. researchgate.net This method allows for the effective separation of DCOIT from other related compounds and impurities, enabling accurate purity assessment and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of DCOIT, particularly in environmental samples. nih.gov This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The use of GC-MS allows for the sensitive and selective determination of DCOIT, with detection limits in the range of 0.01 to 0.1 µg/L in water samples. nih.gov
X-ray Crystallography for Solid-State Structure Determination
Despite a thorough search of the available scientific literature, no published X-ray crystal structure for 4,5-dichloro-2-octyl-3(2H)-isothiazolone could be located. The determination of its crystal structure would be a valuable contribution to the complete characterization of this compound.
Table of Compound Names
| Abbreviation/Code | Full Chemical Name |
| DCOIT | 4,5-dichloro-2-octyl-3(2H)-isothiazolone |
| EINECS 262-183-5 | 4,5-dichloro-2-octyl-3(2H)-isothiazolone |
| CAS 64359-81-5 | 4,5-dichloro-2-octyl-3(2H)-isothiazolone |
Computational Chemistry and Theoretical Studies on 4 Chloro 3 Phenyl 1h Pyridazin 6 One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic behavior of 4-chloro-3-phenyl-1H-pyridazin-6-one. These methods, particularly those analyzing frontier molecular orbitals (FMOs), provide critical insights into the compound's stability and reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netacs.org
Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (σ), can be calculated from HOMO and LUMO energies. mdpi.com These parameters quantify the molecule's reactive tendencies. For instance, chemical hardness measures the resistance to change in electron distribution, with more stable compounds exhibiting greater hardness. mdpi.comuomphysics.net The molecular electrostatic potential (MEP) surface is another valuable tool, which maps the electrostatic potential onto the electron density surface. This map reveals the regions of a molecule that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
For a series of novel halo-functionalized hydrazones with related structural features, DFT calculations determined that the HOMO-LUMO energy gaps were in the range of 7.229 to 7.278 eV, indicating significant stability. acs.org
Table 1: Calculated Electronic Properties for Representative Pyridazinone Derivatives
| Parameter | Description | Typical Calculated Value (eV) | Reference |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | acs.orguomphysics.net |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 | acs.orguomphysics.net |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | ~7.2 | acs.org |
| Hardness (η) | (ELUMO - EHOMO) / 2 | ~3.6 | acs.org |
Density Functional Theory (DFT) Applications for Molecular Geometry Optimization
Density Functional Theory (DFT) is a powerful computational method for determining the most stable three-dimensional structure of a molecule, known as its optimized geometry. This is achieved by finding the lowest energy conformation on the potential energy surface. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a commonly employed hybrid functional, often paired with basis sets like 6-311G(d,p) or 6-311++G(d,p), to perform these calculations. researchgate.netresearchgate.net
The accuracy of DFT-optimized geometries is often validated by comparing the calculated bond lengths, bond angles, and dihedral angles with experimental data obtained from single-crystal X-ray diffraction. researchgate.netuomphysics.net For a related compound, 3-chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine, DFT calculations using the B3LYP/6-311G(d,p) method showed good agreement with X-ray diffraction data. researchgate.net In this structure, the 1,6-dihydropyridazine ring was found to be essentially planar, forming a dihedral angle of 40.16° with the benzene (B151609) ring. researchgate.net This non-planar arrangement between the pyridazine (B1198779) and phenyl rings is a common feature in this class of compounds and significantly influences their molecular packing and interactions. researchgate.net
Table 2: Comparison of Theoretical (DFT) and Experimental (X-ray) Geometric Parameters for a Phenylpyridazine Analog
| Parameter | Bond/Angle | Calculated (DFT/B3LYP) | Experimental (X-ray) | Reference |
|---|---|---|---|---|
| Bond Length | C=O | ~1.23 Å | ~1.22 Å | researchgate.netuomphysics.net |
| Bond Length | N-N | ~1.35 Å | ~1.34 Å | researchgate.netuomphysics.net |
| Bond Length | C-Cl | ~1.75 Å | ~1.74 Å | researchgate.netuomphysics.net |
| Dihedral Angle | Pyridazine-Phenyl | ~40° | 40.16° | researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For compounds like 4-chloro-3-phenyl-1H-pyridazin-6-one, MD simulations provide crucial insights into their dynamic behavior, conformational stability, and intermolecular interactions with other molecules, such as biological receptors or solvent molecules. cumhuriyet.edu.tracs.org
A key metric used in MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions between the simulated structure and a reference structure over time. A stable RMSD value indicates that the system has reached equilibrium and the molecular conformation is stable. In studies of pyridazinone derivatives complexed with enzymes, MD simulations have been run for periods ranging from 50 to 100 nanoseconds (ns). cumhuriyet.edu.trresearchgate.net For example, a simulation of a pyridazinone derivative showed that its RMSD value increased from 3.2 Å to 5.6 Å within the first 2 ns before stabilizing, indicating a conformational adjustment upon binding. cumhuriyet.edu.tr Another study found that a protein-ligand complex involving a pyridazinone analog remained stable for 100 ns, with RMSD values of less than 3.2 Å and 4.0 Å for the protein and ligand, respectively. researchgate.net These simulations are vital for understanding how the compound interacts with and remains bound to a target site. tandfonline.comtandfonline.com
Table 3: Representative RMSD Values from MD Simulations of Pyridazinone Derivatives
| System | Simulation Time (ns) | RMSD Value (Å) | Observation | Reference |
|---|---|---|---|---|
| Pyridazinone Derivative 8d | 50 | 3.2 - 6.4 | System reached equilibrium after an initial conformational change. | cumhuriyet.edu.tr |
| Pyridazinone Analog 5bi - Protein Complex | 100 | < 4.0 | The ligand remained stably bound in the active site. | researchgate.net |
| Pyrazolo-pyridazinone Inhibitor W16 | Final 2 ns | Steady values | Used for binding free energy calculations. | tandfonline.com |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods, especially DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental results for structural validation. Theoretical calculations can provide vibrational frequencies (FT-IR and Raman), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. acs.orgresearchgate.net
The calculation of vibrational frequencies is often performed using the DFT/B3LYP method. The results are frequently scaled by a factor to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental FT-IR and Raman spectra. researchgate.net For electronic spectra, Time-Dependent DFT (TD-DFT) is used to calculate the vertical excitation energies, which correspond to the absorption maxima (λmax) in UV-Vis spectroscopy. researchgate.net Similarly, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netacs.org Studies on related compounds have shown a strong correlation between the calculated and experimental spectroscopic data, confirming the accuracy of the computational models. acs.orgresearchgate.netresearchgate.net
Table 4: Comparison of Calculated and Experimental Spectroscopic Data for Related Pyridazinone/Hydrazone Structures
| Spectroscopy | Parameter | Key Functional Group | Calculated Value | Experimental Value | Reference |
|---|---|---|---|---|---|
| FT-IR | Vibrational Frequency (cm-1) | C=O (Amidic) | ~1690 | 1687-1689 cm-1 | acs.org |
| FT-IR | Vibrational Frequency (cm-1) | C=N (Iminic) | ~1590 | 1587-1589 cm-1 | acs.org |
| UV-Vis | Absorption Maximum (λmax) | Electronic Transition | ~280 nm | 277-281 nm | acs.org |
| 1H NMR | Chemical Shift (ppm) | N-H (Amidic) | ~11.7 | 11.69-11.75 ppm | acs.org |
Quantitative Structure-Reactivity Relationships (QSRR) Analysis
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the chemical structure of a series of compounds with their reactivity. These models are a subset of Quantitative Structure-Activity Relationships (QSAR), which are extensively used in drug discovery. researchgate.nettrdizin.gov.tr A QSRR study on pyridazinone derivatives involves calculating a set of molecular descriptors that encode structural, electronic, and physicochemical features of the molecules. researchgate.netdntb.gov.ua
These descriptors are then used as independent variables in a statistical regression analysis to build a mathematical model that can predict the reactivity of new, unsynthesized compounds. Common regression methods include Principal Component Regression (PCR) and Principal Component-Artificial Neural Network (PC-ANN). researchgate.net The predictive power of a QSRR model is evaluated using statistical metrics like the coefficient of determination (R²). For a series of pyridazinone derivatives with antihypertensive activity, a PC-ANN-based model demonstrated high predictive ability with an R² value greater than 0.97 for the training set and greater than 0.98 for the validation and test sets. researchgate.net Such models are valuable for prioritizing the synthesis of compounds with desired reactivity profiles.
Table 5: Statistical Performance of QSAR Models for Pyridazinone Derivatives
| Model Type | Dataset | Coefficient of Determination (R²) | Conclusion | Reference |
|---|---|---|---|---|
| PCR | Training Set | ≥ 0.726 | Good predictive ability. | researchgate.net |
| PCR | Validation Set | ≥ 0.622 | Good predictive ability. | researchgate.net |
| PC-ANN | Training Set | ≥ 0.970 | Excellent predictive ability (nonlinear model). | researchgate.net |
| PC-ANN | Validation & Test Sets | ≥ 0.982 | Excellent predictive ability (nonlinear model). | researchgate.net |
Environmental Fate and Degradation Pathways of Einecs 262 183 5
Photodegradation in Aquatic and Atmospheric Environments
Photodegradation, or the breakdown of molecules by light, is a significant pathway for the dissipation of Chloridazon. nih.gov The rate and extent of this process are influenced by the environmental medium and the presence of photosensitizing substances.
In aquatic systems, Chloridazon is susceptible to direct photolysis. The disappearance half-life of Chloridazon in water under simulated sunlight (at pH 7) has been reported to be approximately 150 hours. nih.gov Another study reported a direct photolysis half-life of less than 3 days in water. nih.gov The process involves the absorption of ultraviolet radiation, leading to the excitation of the molecule and subsequent chemical transformation. The loss of carotenoid pigments in the presence of some pyridazinone herbicides results in the photo-destruction of chlorophyll (B73375) and a bleaching effect in plants. lsuagcenter.com
In the terrestrial environment, photolysis on soil surfaces also contributes to Chloridazon's degradation. Reported photolysis half-lives on soil surfaces vary, with values cited as 12-15 days and, in another instance, 69 days. nih.govnih.gov The efficiency of soil surface photodegradation can be affected by factors such as soil moisture, organic matter content, and the intensity of solar radiation. While atmospheric photodegradation is a potential pathway for many pesticides, specific data on the atmospheric photolytic fate of Chloridazon are less documented. However, its moderate volatility suggests that this pathway may be less significant compared to its fate in soil and water. nih.govherts.ac.uk
Biodegradation Pathways in Soil and Water Systems
Biodegradation by microorganisms is a crucial process determining the persistence of Chloridazon in soil and aquatic environments. researchgate.net The rate of biodegradation is highly variable and depends on soil type, moisture, temperature, and the composition of the microbial community. herts.ac.ukcore.ac.uk
Chloridazon is generally considered to be moderately persistent in soil. herts.ac.uk Reported aerobic soil degradation half-life (DT50) values vary, with a typical DT50 of 31 days and a laboratory DT50 at 20°C of 43.1 days being recorded. herts.ac.ukresearchgate.net Other studies have reported longer half-lives, up to 152 days under aerobic conditions, suggesting that under certain conditions, biodegradation can be a slower process. nih.govcore.ac.uk The degradation pathway in soil involves a rapid mineralization of the phenyl group, while the pyridazinone ring structure degrades more slowly. researchgate.net
In aquatic systems, microbial communities in both aquifers and surface waters are capable of degrading Chloridazon, primarily under aerobic conditions. nih.gov Studies have shown that aquifer microorganisms can completely biodegrade Chloridazon. nih.gov However, it can be persistent in water systems under certain conditions. herts.ac.uk The presence of other dissolved organic carbon sources can influence the rate of biodegradation. nih.gov Under anaerobic conditions, such as in some sediments or water-logged soils, the degradation of Chloridazon is significantly slower, with reported half-lives ranging from 307 to 607 days depending on the soil texture. nih.gov
Table 1: Reported Degradation Half-Lives of Chloridazon
| Environmental Compartment | Condition | Half-Life (DT50) | Reference |
|---|---|---|---|
| Water | Simulated Sunlight (pH 7) | 150 hours | nih.gov |
| Water | Direct Photolysis | < 3 days | nih.gov |
| Soil | Photolysis | 12-15 days | nih.gov |
| Soil | Photolysis | 69 days | nih.gov |
| Soil | Aerobic, Typical | 31 days | herts.ac.uk |
| Soil | Aerobic, Lab (20°C) | 43.1 days | herts.ac.ukresearchgate.net |
| Soil | Aerobic | up to 152 days | nih.gov |
Microbial Metabolism of Pyridazinone Ring Structures
The core of the Chloridazon molecule is a pyridazinone ring, a derivative of pyridine (B92270). The microbial breakdown of this heterocyclic ring is a key step in its complete mineralization. While specific enzymatic pathways for Chloridazon are complex, research on pyridine and its derivatives provides insight into the likely metabolic routes. tandfonline.comresearchgate.net
The microbial metabolism of pyridine rings typically begins with a hydroxylation step, where hydroxyl groups are added to the ring. tandfonline.comnih.gov This initial attack is often catalyzed by monooxygenase enzymes. For many pyridine compounds, the oxygen incorporated during this initial hydroxylation is derived from water rather than molecular oxygen. semanticscholar.org Following hydroxylation, intermediates such as pyridinediols (dihydroxypyridines) are formed. nih.gov
Sorption and Desorption Behavior in Environmental Matrices
The mobility and bioavailability of Chloridazon in the environment are heavily influenced by its sorption (adsorption) to and desorption from soil particles and sediments. researchgate.netcopernicus.org These processes control the concentration of the herbicide in the soil solution, and thus its potential for leaching into groundwater or being taken up by organisms. copernicus.org
Chloridazon exhibits moderate mobility in soil. nih.gov Its sorption is strongly correlated with the organic matter content of the soil. cambridge.org In soils with organic matter content above 2%, this single factor can account for over 90% of the variance in adsorption. cambridge.org In soils with lower organic matter, clay content, particularly the presence of smectite clays (B1170129) like montmorillonite, becomes a significant factor in adsorption. researchgate.netcambridge.org The Freundlich adsorption isotherm model has been shown to provide a good fit for describing Chloridazon's sorption behavior in various soils. researchgate.net
Desorption of Chloridazon can be hysteretic, meaning that it is not as easily released from soil particles as it is adsorbed. researchgate.netresearchgate.net This indicates that a fraction of the adsorbed Chloridazon can become strongly bound or sequestered within the soil matrix over time, reducing its mobility and bioavailability. Amending soils with materials like biochar can dramatically increase the adsorption capacity for Chloridazon, thereby reducing the amount released upon desorption. researchgate.net For example, in a clay loam soil, the amount of desorbed Chloridazon decreased from 31.4-57% in unamended soil to 1.3-0.9% in soil amended with 3% biochar. researchgate.net
Table 2: Freundlich Adsorption Constants (Kf) for Chloridazon in Different Soils
| Soil Type | Organic Matter (%) | Clay (%) | Kf [mg1-1/n L1/n kg-1] | Reference |
|---|---|---|---|---|
| Sandy Loam | 1.7 | - | Data not specified, but biochar amendment increased sorption | nih.gov |
| Clay Loam | Not specified | Not specified | Isotherm data indicates significant sorption | researchgate.net |
Transport and Distribution Modeling in Environmental Compartments
Mathematical models are essential tools for predicting the movement and distribution of pesticides like Chloridazon through different environmental compartments, such as soil, water, and air. ulaval.caitrcweb.org These models integrate data on the chemical's properties and environmental characteristics to simulate its fate over time and space.
Several models have been used or adapted to simulate the transport of Chloridazon. The River Water Quality Model No. 1 (RWQM1) was extended to include pesticide fate processes and successfully simulated Chloridazon concentrations in a river system. ulaval.ca The simulations highlighted that the model's predictions were highly sensitive to the values used for diffusion and sorption coefficients, emphasizing the need for accurate parameterization. ulaval.ca Another model, MASAS (Modeling of Anthropogenic Substances in Aquatic Systems), was used to study the transport of herbicides to the Baltic Sea. researchgate.net For Chloridazon, the model suggested that processes like sorption and sedimentation played a minor role in its attenuation in the studied system, with degradation processes (photodegradation and biodegradation) being more dominant. researchgate.net
Models also help in assessing the risk of groundwater contamination. The Groundwater Ubiquity Score (GUS), which is calculated based on persistence (half-life) and sorption (Koc), classifies Chloridazon as having a moderate potential to leach into groundwater. researchgate.net Transport models for the vadose (unsaturated) zone can simulate the vertical movement of Chloridazon and its metabolites through the soil profile, helping to predict fluxes to underlying aquifers. mst.dk These modeling studies confirm that the transport and distribution of Chloridazon are primarily governed by the balance between its persistence, sorption characteristics, and the hydrological conditions of the specific environment. copernicus.orgulaval.ca
Biological Interactions and Mechanisms Non Human/non Clinical of 4 Chloro 3 Phenyl 1h Pyridazin 6 One
In Vitro Studies on Cellular Systems (Non-Human Cell Lines)
Research on the direct effects of 4-chloro-3-phenyl-1H-pyridazin-6-one on non-human cell lines is not extensively documented in publicly available literature. However, studies on related pyridazinone derivatives offer valuable insights into the potential cytotoxic and anti-proliferative activities of this class of compounds.
For instance, a study on a series of 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives was conducted to assess their cytotoxicity using the brine shrimp (Artemia salina) lethality bioassay. tandfonline.com This assay is a common preliminary screen for cytotoxicity. The results, as detailed in the table below, indicated that some derivatives exhibited potent lethality, suggesting potential cytotoxic activity. tandfonline.com
Table 1: Cytotoxicity of 6-Aryl-4,5-dihydro-3(2H)-pyridazinone Derivatives in Brine Shrimp Lethality Bioassay
| Compound | LC50 (μg/mL) |
|---|---|
| 2c | 2.23 |
| 2e | 3.20 |
Data sourced from a study on pyridazinone scaffolds. tandfonline.com
Furthermore, other research on pyridazine (B1198779) derivatives has demonstrated their potential as anti-proliferative agents. For example, a study on 3-[4-{(6-oxo-1,6-dihydropyridazin-3-yl)oxy}phenyl]urea derivative (18b) showed it to have nanomolar potency against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and it exhibited inhibition of VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs). tandfonline.com While this study used a human cell line, it points to the potential for pyridazinone derivatives to impact cellular proliferation through mechanisms like VEGFR-2 inhibition. Another study on 6-chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine showed low cytotoxicity on the human hepatocyte HepG2 cell line, while exhibiting activity against Leishmania donovani and Trypanosoma brucei brucei. mdpi.com
Molecular Docking and Receptor Binding Studies (Non-Human Targets)
Molecular docking studies have been instrumental in exploring the potential interactions of pyridazinone derivatives with various non-human biological targets. These computational studies predict the binding affinity and orientation of a ligand to a target protein, offering clues about its potential mechanism of action.
Several studies have investigated the docking of pyridazinone-containing molecules to various enzymes and receptors:
HIV Reverse Transcriptase: A molecular docking study of 6-aryl-pyridazinone derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the Human Immunodeficiency Virus (HIV) revealed favorable binding interactions with the active site of the viral enzyme. tandfonline.com
Influenza A Endonuclease: Research on phenyl-substituted 4-hydroxypyridazin-3(2H)-ones as inhibitors of influenza A endonuclease has shown that these compounds can act as bimetal chelating ligands that bind to the active site of this viral enzyme. acs.org
Protozoan and Fungal Enzymes: Docking studies have been performed on novel pyridine (B92270) and fused pyridine derivatives against GlcN-6-P synthase, a key enzyme in the hexosamine biosynthetic pathway in fungi and protozoa, revealing moderate to good binding energies. nih.gov
Plant Enzymes: In the field of agrochemicals, molecular simulation studies have been conducted on 3-phenoxy-4-(3-trifluoromethylphenyl)pyridazines as potential inhibitors of phytoene (B131915) desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway in plants. mdpi.com
Table 2: Examples of Molecular Docking Studies on Pyridazinone Derivatives with Non-Human Targets
| Derivative Class | Target Enzyme/Receptor | Organism/System | Key Finding |
|---|---|---|---|
| 6-Aryl-pyridazinones | HIV Reverse Transcriptase | Virus (HIV) | Favorable binding in the NNRTI pocket. tandfonline.com |
| Phenyl-substituted 4-hydroxypyridazin-3(2H)-ones | Influenza A Endonuclease | Virus (Influenza A) | Act as bimetal chelating ligands in the active site. acs.org |
| Pyridine-pyrazole hybrids | GlcN-6-P synthase | Fungi/Protozoa | Moderate to good binding energies. nih.gov |
| 3-Phenoxy-4-(3-trifluoromethylphenyl)pyridazines | Phytoene Desaturase (PDS) | Plants | Potential as PDS inhibitors. mdpi.com |
| Triazolo[4,3-b]pyridazine derivatives | c-Met/Pim-1 kinases | N/A (Enzyme) | Potential dual inhibitors. rsc.org |
Enzyme Inhibition and Activation Mechanisms in Non-Human Biological Systems
Building on molecular docking predictions, several studies have experimentally confirmed the enzyme-inhibiting properties of pyridazinone derivatives in non-human systems.
A significant finding is the inhibition of influenza A endonuclease by phenyl-substituted 4-hydroxypyridazin-3(2H)-ones. acs.org The study demonstrated that these compounds, which are aza-analogues of 3-hydroxypyridin-2(1H)-ones, retain modest to significant activity as endonuclease inhibitors. acs.org The structure-activity relationship (SAR) observed was consistent with these compounds acting as chelating ligands for the two metal ions in the enzyme's active site, which is crucial for its catalytic activity. acs.org
In the context of cancer research, which often utilizes non-human enzymes or cell lines, triazolo[4,3-b]pyridazine derivatives have been identified as potential dual inhibitors of c-Met and Pim-1 kinases. rsc.org One such derivative, compound 4g from the study, exhibited potent inhibitory activity against both c-Met and Pim-1 with IC50 values of 0.163 ± 0.01 and 0.283 ± 0.01 μM, respectively. rsc.org
Furthermore, research into novel treatments for cryptosporidiosis, a parasitic disease, identified aryl acetamide (B32628) triazolopyridazines as potent lead compounds. nih.gov While the specific target is unknown, the study revealed significant structure-activity relationships, with halo-substituted compounds showing enhanced potency. nih.gov
Interaction with Model Biological Membranes and Lipids
For example, a study on a series of N‐[1‐(6′‐chloropyridazin‐3′‐yl)‐3‐(4″‐substitutedphenyl)‐1H‐pyrazole‐5‐yl]alkanamides evaluated their anti-inflammatory activity using a human red blood cell (HRBC) membrane stabilization assay. researchgate.netresearchgate.net This assay assesses the ability of a compound to prevent the lysis of red blood cells, which is an indicator of its ability to stabilize the cell membrane. The study found that the compounds exhibited excellent anti-inflammatory activity in this assay, suggesting they may interact with and stabilize biological membranes. researchgate.netresearchgate.net
Investigations of Antimicrobial Activity Mechanisms
The pyridazine nucleus is a common scaffold in compounds exhibiting antimicrobial properties. sciensage.inforjptonline.org Various derivatives have been synthesized and tested against a range of bacterial and fungal strains.
For instance, newly synthesized chalcone-enabled pyridazine analogues have shown promising antimicrobial activity against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Candida albicans. sciensage.info Another study demonstrated that certain pyridazine derivatives possess antitubercular activity, with one compound being particularly active against Mycobacterium tuberculosis H37Rv strain. rjptonline.org Similarly, a series of 1,3,4-thiadiazolyl-sulfanyl-4,5-dihydropyridazin-3(2H)-ones have been synthesized and shown to have anticipated antimicrobial activity. jst.go.jp
While these studies demonstrate the antimicrobial potential of pyridazine derivatives, the precise mechanisms of action are often not fully elucidated in the available literature. The activity likely stems from the inhibition of essential microbial enzymes or disruption of cellular processes, as suggested by the molecular docking and enzyme inhibition studies in related contexts.
Table 3: Antimicrobial and Antifungal Activity of Selected Pyridazine Derivatives
| Derivative Class | Tested Organisms | Activity Noted |
|---|---|---|
| Chalcone-enabled pyridazines | E. coli, S. aureus, A. niger, B. albicans | Promising antimicrobial results. sciensage.info |
| Pyrazolo[3,4-c]pyridazine derivatives | Gram-positive and Gram-negative bacteria, fungal strains | Greater activity towards Gram-positive bacteria. rjptonline.org |
| Imidazo[1,2-b]pyridazine derivatives | Mycobacterium tuberculosis H37Rv | Active against M. tuberculosis. rjptonline.org |
| 1,3,5-Triphenyl-1H-pyrazole containing 6-aminopyridazin-3(2H)-one derivatives | E. coli, S. aureus, A. niger, C. albicans | Compound 3f showed high efficiency against S. aureus. scirp.org |
Ecotoxicological Mechanisms in Model Organisms (e.g., aquatic invertebrates, plants)
The potential environmental impact of pyridazine derivatives is an important area of study, particularly for those with herbicidal or pesticidal applications. Ecotoxicological data on 4-chloro-3-phenyl-1H-pyridazin-6-one is scarce, but information on the closely related herbicide, Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone), provides valuable insights.
Chloridazon has been shown to affect various non-target organisms. In soil, it undergoes microbial degradation where the phenyl group is split off, resulting in a non-herbicidally active metabolite. agropages.com
Table 4: Ecotoxicological Data for Chloridazon (5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone)
| Organism | Endpoint | Value |
|---|---|---|
| Chlorella fusca (Algae) | EC50 (120 h) | 1.9 mg/L |
| Daphnia (Aquatic Invertebrate) | LC50 (48 h) | 132 mg/L |
| Trout (Fish) | LC50 (96 h) | 32-46 mg/L |
| Bluegill sunfish (Fish) | LC50 (96 h) | 93 mg/L |
| Eisenia foetida (Worm) | LC50 (14 d) | 1050 ppm |
| Bees | LD50 (48 h, oral and contact) | >200 mg/bee |
| Bobwhite quail (Bird) | Acute oral LD50 | >2000 mg/kg b.w. |
Data sourced from a profile on Chloridazon. agropages.com
The mechanism of its herbicidal action is the inhibition of photosystem II (PSII) in plants, a common target for many herbicides. While not explicitly stated for 4-chloro-3-phenyl-1H-pyridazin-6-one, its structural similarity to Chloridazon suggests that it could potentially have similar ecotoxicological effects and mechanisms of action in plants. The brine shrimp lethality assay mentioned earlier also provides an ecotoxicological data point for aquatic invertebrates. tandfonline.com
Advanced Materials and Catalyst Applications of Pyridazinone Derivatives
Integration of Pyridazinone Scaffolds in Polymer Chemistry
The pyridazinone moiety serves as a valuable building block in polymer science. Its incorporation into polymer backbones can impart specific chemical and physical properties. A notable advancement in this area is the ribosome-mediated biosynthesis of pyridazinone oligomers. This method represents a novel approach to creating sequence-defined polymers where the pyridazinone linkage is formed through a ribosome-catalyzed cyclocondensation reaction between activated γ-keto and α-hydrazino ester monomers. This biological-synthetic hybrid approach opens avenues for producing non-canonical polymeric backbones with high precision. mdpi.com
Beyond biosynthetic methods, pyridazinone derivatives are utilized as monomers in more traditional polymerization reactions. The functional groups on the pyridazinone ring can be modified to facilitate polymerization, leading to the creation of polymers with tailored characteristics. These pyridazinone-containing polymers are investigated for a variety of applications, drawing interest for their potential in creating new materials with unique properties. scholarsresearchlibrary.comrsc.org
Role of Pyridazinone Compounds as Ligands in Organometallic Chemistry
The nitrogen atoms within the pyridazinone ring, along with the carbonyl group, provide excellent coordination sites for metal ions, making 6-phenyl-3(2H)-pyridazinone and its derivatives effective ligands in organometallic chemistry. These compounds can form stable complexes with various transition metals, particularly palladium. The resulting organometallic complexes are often crucial intermediates in catalytic cycles. scholarsresearchlibrary.comresearchgate.net
The ability of the pyridazinone scaffold to be readily functionalized allows for the fine-tuning of the electronic and steric properties of the resulting ligands. This tunability is critical in designing catalysts with high efficiency and selectivity for specific chemical transformations. For instance, the modification of the pyridazinone core can influence the stability and reactivity of the organometallic complexes they form.
Applications in Catalytic Systems and Reaction Enhancement
A significant application of 6-phenyl-3(2H)-pyridazinone in catalysis is its use as a substrate in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecules from simpler precursors. The 6-phenyl-3(2H)-pyridazinone core can be functionalized at various positions through reactions such as the Suzuki, Heck, and Sonogashira couplings. mdpi.comCurrent time information in Bangalore, IN.acs.orgresearchgate.netresearchgate.net
These catalytic systems allow for the introduction of a wide range of substituents onto the pyridazinone ring, leading to the creation of extensive libraries of derivatives with diverse functionalities. For example, the Sonogashira cross-coupling of 5-bromo-6-phenyl-3(2H)-pyridazinone with terminal alkynes, catalyzed by palladium and copper, yields 5-alkynyl pyridazinone derivatives, which are noted as having potential applications in molecular electronics and light-emitting diodes. mdpi.com Similarly, the Heck reaction allows for the introduction of alkenyl groups, and the Suzuki reaction facilitates the coupling of aryl or heteroaryl rings. Current time information in Bangalore, IN.researchgate.net
| Catalytic Reaction | Catalyst/Co-catalyst | Reactant | Product Type | Potential Application |
| Sonogashira Coupling | PdCl2(PPh3)2 / CuI | 5-bromo-6-phenyl-3(2H)-pyridazinone | 5-alkynyl pyridazinones | Molecular electronics, OLEDs |
| Heck Coupling | Palladium catalyst | 5-halo-6-phenyl-3(2H)-pyridazinone | 5-alkenyl pyridazinones | Pharmacologically active agents |
| Suzuki Coupling | Palladium catalyst | 5-halo-6-phenyl-3(2H)-pyridazinone | 5-aryl/heteroaryl pyridazinones | Platelet aggregation inhibitors |
Table showing palladium-catalyzed cross-coupling reactions involving 6-phenyl-3(2H)-pyridazinone derivatives.
Research on Pyridazinone-Based Functional Materials
The inherent properties of the pyridazinone scaffold have led to research into its use in the development of various functional materials. One notable application is in the field of corrosion inhibition. Derivatives of 6-phenyl-3(2H)-pyridazinone have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic environments. researchgate.netdntb.gov.uaacs.orggoogle.comresearchgate.net For example, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one has demonstrated significant inhibition efficiency. researchgate.net The pyridazinone compounds are thought to adsorb onto the metal surface, forming a protective barrier that mitigates corrosion. researchgate.netacs.orggoogle.comresearchgate.net The nitrogen and oxygen atoms in the pyridazinone ring act as adsorption centers, facilitating the formation of this protective layer. google.com
Photonic and Electronic Properties in Advanced Material Design
Pyridazinone derivatives have attracted attention for their interesting photophysical and electronic properties, making them candidates for use in advanced material design, including sensors and organic light-emitting diodes (OLEDs). scholarsresearchlibrary.com The electronic properties of these molecules can be tuned by introducing different substituents onto the pyridazinone core.
Studies on the photophysical properties of some 3(2H)-pyridazinone derivatives have revealed that their absorption and fluorescence spectra are sensitive to the polarity of their solvent environment, a phenomenon known as solvatochromism. bldeasbkcp.ac.inbosaljournals.comresearchgate.netresearchgate.net This property makes them suitable for use as fluorescent probes and sensors. For instance, some pyridazine (B1198779) derivatives exhibit "turn-on" fluorescence in the presence of acid, with the emission color changing significantly, suggesting potential applications in acid sensing and anti-counterfeiting technologies. acs.org The excited state of these molecules is often more polar than the ground state, which is a key characteristic for such applications. bldeasbkcp.ac.inresearchgate.net Furthermore, research into symmetrically folded pyridazinone derivatives has highlighted their potential as luminescent materials, with their optical properties being influenced by intramolecular and intermolecular interactions. rsc.org
| Compound/Derivative | Property Investigated | Key Finding | Potential Application |
| 5-(4-chloro-2-hydoxy-phenyl)-2-phenyl-2H-pyridazin-3-one | Solvatochromism, Dipole Moments | Excited state dipole moment is greater than the ground state. | Fluorescent probes |
| 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine | Acid-induced fluorescence | "Turn-on" multicolor fluorescence upon protonation. | Acid sensors, Anti-counterfeiting |
| Symmetrically folded pyridazinone derivatives | Luminescence, π-π stacking | Emission spectra influenced by molecular structure and stacking. | Luminescent materials |
Table summarizing the photonic properties and potential applications of selected pyridazinone derivatives.
Historical Perspectives and Evolution of Research on Pyridazinone Chemistry
Early Discoveries and Synthesis of Pyridazinone Compounds
The advent of pyridazinone chemistry dates back to the late 19th century. The first compound in this class was synthesized by Fischer in 1886, created from the reaction of levulinic acid phenylhydrazone. herts.ac.uk This pioneering work opened the door for further exploration into this heterocyclic system.
In the decades that followed, chemists developed more general and versatile methods for constructing the pyridazinone core. One of the most fundamental and widely adopted approaches involves the condensation of a γ-keto acid with hydrazine (B178648) hydrate (B1144303). jocpr.comscielo.br A common pathway is the Friedel-Crafts acylation of an aromatic hydrocarbon with succinic anhydride, which produces a β-aroyl propionic acid intermediate. scielo.br Subsequent cyclization of this intermediate with hydrazine readily yields the 4,5-dihydropyridazin-3(2H)-one ring system. jocpr.comscielo.br Another classical method utilizes the reaction of maleic acid derivatives, or their substituted analogues, with hydrazine to form the pyridazinone ring. herts.ac.uk
Table 1: Foundational Synthetic Methods for Pyridazinone Cores
| Method | Key Reactants | Intermediate | Product Type |
|---|---|---|---|
| Friedel-Crafts Acylation & Cyclization | Aromatic Hydrocarbon, Succinic Anhydride, Hydrazine Hydrate | β-Aroyl propionic acid | 6-Aryl-4,5-dihydropyridazin-3(2H)-one scielo.br |
| Maleic Anhydride Condensation | Maleic Anhydride, Hydrazine | N/A | Pyridazinone herts.ac.uk |
| Domino Reaction | Phenylhydrazine (B124118), 4-Pentynoic Acid | N/A (One-pot) | 6-Methyl-2-phenyl-4,5-dihydropyridazin-3(2H)-one jocpr.com |
Evolution of Synthetic Methodologies for Halogenated Pyridazinones
The introduction of halogen atoms, particularly chlorine, into the pyridazinone structure has been a critical strategy for modulating the biological activity and chemical reactivity of these compounds. google.com This has led to the development of several specialized synthetic methodologies.
A direct and effective method for chlorination involves treating an existing pyridazinone with a chlorinating agent, such as phosphorus oxychloride (POCl₃). asianpubs.orgresearchgate.net This reaction typically converts the hydroxyl group of the enol tautomer or the carbonyl group of the keto tautomer into a chloro substituent. asianpubs.orgresearchgate.net For instance, heating a pyridazinone with POCl₃ is a common step to produce the corresponding 3-chloropyridazine (B74176) derivative. asianpubs.org
An alternative strategy begins with already halogenated precursors. A widely used starting material is 3,6-dichloropyridazine. Through sequential nucleophilic substitution reactions, different functional groups can be introduced at the 6-position. The remaining chlorine atom at the 3-position can then be hydrolyzed, often by heating in glacial acetic acid, to yield the 3(2H)-pyridazinone. nih.gov A patent also describes a multi-step process starting from ethyl levulinate, which is converted to 6-methyl-3(2H)-pyridazinone, subsequently chlorinated to 3-chloro-6-methyl pyridazine (B1198779), and then oxidized to the final product. google.com
Table 2: Evolving Methodologies for Halogenated Pyridazinone Synthesis
| Methodology | Key Reagent(s) | Precursor Type | Description |
|---|---|---|---|
| Direct Chlorination | Phosphorus oxychloride (POCl₃) | Pyridazinone | Converts a hydroxyl or carbonyl group on the pyridazinone ring to a chlorine atom. asianpubs.orgresearchgate.net |
| Hydrolysis of Dichloro-precursor | Glacial Acetic Acid | 3-Chloro-6-substituted-pyridazine | A pre-functionalized dichloropyridazine is hydrolyzed to form the pyridazinone ring. nih.gov |
| Multi-step Synthesis | Ethyl levulinate, Hydrazine, Chlorinating agent | Acyclic ester | A multi-step sequence involving ring formation, followed by chlorination of the pyridazinone ring. google.com |
Key Milestones in the Academic Study of EINECS 262-183-5
The compound registered under EINECS number 262-183-5 is 6-chloro-3-phenylpyridazin-4-ol (CAS No. 40020-01-7), which exists in tautomeric equilibrium with 6-chloro-3-phenyl-4(1H)-pyridazinone . regulations.govbldpharm.com This specific molecule is more commonly known in the field of agricultural science as Pyridafol or by its developmental code, CL-9673. herts.ac.ukregulations.gov
The most significant academic and regulatory milestone for this compound is its identification as the primary and regulated metabolite of the herbicide Pyridate. regulations.gov Pyridate is used for the post-emergence control of broadleaf weeds in various crops. regulations.gov Research into the metabolism of Pyridate in both plants and livestock demonstrated that it undergoes rapid hydrolytic cleavage to form Pyridafol (CL-9673). regulations.gov This discovery was foundational for establishing regulatory standards and analytical methods. The official enforcement method for detecting Pyridate residues involves a total residue procedure where the parent compound and any conjugates are first hydrolyzed to Pyridafol, which is then quantified using high-performance liquid chromatography (HPLC). regulations.gov
Beyond its role as a metabolite, Pyridafol has been studied for its own biological activities. Its herbicidal mode of action is as a photosynthetic electron transport inhibitor at photosystem II. herts.ac.uk Furthermore, research has demonstrated that the sodium salt of Pyridafol, sodium 6-chloro-3-phenylpyridazin-4-olate, exhibits notable antifungal properties against various fungal strains, including Gibberella zeae and Fusarium oxysporum. In line with broader research into the pyridazinone class, the compound has also been evaluated for potential antitumor properties.
Table 3: Key Research Milestones for EINECS 262-183-5 (Pyridafol)
| Milestone | Description | Field of Study |
|---|---|---|
| Identification as a Metabolite | Identified as the primary and regulated metabolite (CL-9673) of the herbicide Pyridate. regulations.gov | Agricultural Science, Environmental Chemistry |
| Analytical Method Development | Became the target analyte in the official HPLC-based enforcement method for total Pyridate residue testing. regulations.gov | Analytical Chemistry, Regulatory Science |
| Mode of Action | Characterized as a photosystem II inhibitor, explaining its herbicidal properties. herts.ac.uk | Plant Biology, Agrochemicals |
| Antifungal Activity | The sodium salt form was shown to have inhibitory activity against several plant-pathogenic fungi. | Mycology, Medicinal Chemistry |
| Antitumor Evaluation | Investigated for potential antitumor activity, a common research theme for the pyridazinone scaffold. | Medicinal Chemistry |
Future Research Directions and Challenges in Pyridazinone Chemistry
Development of Sustainable Synthetic Routes
A primary challenge in medicinal and agricultural chemistry is the development of environmentally benign synthetic methodologies. For pyridazinone synthesis, this involves moving away from hazardous reagents and solvents towards greener alternatives.
Green Chemistry Approaches: Future research will likely prioritize synthesis strategies that align with the principles of green chemistry. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of one-pot reactions that minimize waste by reducing the number of purification steps. researchgate.net
Catalysis: The exploration of novel catalysts is crucial. This includes using reusable and environmentally compatible catalysts, such as ionic liquids ([bmim]Br/AlCl3), which offer advantages like operational simplicity, non-toxicity, and low cost. Copper-mediated or copper-catalyzed cyclization reactions represent another promising avenue for the efficient and regioselective synthesis of polysubstituted pyridazines under mild conditions. rsc.orgorganic-chemistry.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are highly desirable. Annulation reactions, such as the [4 + 2] annulation of ketene (B1206846) N,S-acetals and N-tosylhydrazones, provide efficient pathways to complex pyridazinone structures from simpler precursors. organic-chemistry.org
| Sustainable Strategy | Description | Potential Benefits |
| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Reduced reaction times, increased yields, lower energy consumption. |
| Ionic Liquid Catalysis | Employing ionic liquids as catalysts and reaction media. | Reusability, environmental compatibility, operational simplicity. |
| Copper-Mediated Cyclization | Using copper catalysts to promote the formation of the pyridazinone ring. | High efficiency, mild reaction conditions, good functional group tolerance. rsc.orgorganic-chemistry.org |
| One-Pot Reactions | Combining multiple reaction steps into a single procedure without isolating intermediates. | Reduced solvent waste, time, and resource savings. |
Exploration of Novel Reactivity Patterns and Derivatization
Expanding the chemical space of pyridazinone derivatives is essential for discovering new bioactive compounds. This requires a deep understanding of their reactivity and the development of innovative derivatization techniques.
Functionalization of the Scaffold: Research into the selective functionalization at various positions of the pyridazinone ring is ongoing. For instance, the reaction of chloropyridazine intermediates with various nucleophiles like amines, hydrazines, and anthranilic acid allows for the introduction of diverse substituents, leading to libraries of novel compounds with potentially unique biological activities. nih.gov
Sequential Substitution: The use of highly functionalized starting materials, such as tetrafluoropyridazine, allows for sequential nucleophilic substitution reactions. This strategy enables the controlled introduction of multiple different functional groups onto the pyridazinone core, creating highly complex and diverse molecular architectures. acs.org
Novel Cycloaddition Reactions: The development of new cycloaddition strategies, such as the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, offers metal-free and neutral conditions for synthesizing pyridazinone precursors with high regioselectivity. organic-chemistry.org This opens up pathways to novel structural motifs that were previously difficult to access.
Organometallic Chemistry: The synthesis of pyridazine-coordinated organometallic complexes, such as diiron bridging carbene complexes, reveals novel reactivity patterns. These complexes can undergo further transformations to yield unique structures, expanding the synthetic toolkit available to chemists in this field. rsc.org
Advanced Computational Modeling for Structure-Function Elucidation
In silico methods are becoming indispensable for accelerating the drug discovery and development process. For pyridazinone chemistry, computational modeling offers powerful tools for understanding and predicting molecular behavior.
Molecular Docking: This technique is widely used to predict the binding orientation and affinity of pyridazinone derivatives to specific biological targets. sciencepublishinggroup.com Docking studies have been instrumental in identifying potent inhibitors for enzymes like monoamine oxidase-B (MAO-B) and Angiotensin Converting Enzyme (ACE), guiding the synthesis of more effective therapeutic agents. nih.govorientjchem.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. These models help in understanding which physicochemical properties are crucial for the desired effect, thereby guiding the design of new pyridazinone derivatives with improved potency. rowan.edu
ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in early-stage drug discovery. In silico ADMET studies help to filter out compounds that are likely to fail in later stages due to poor pharmacokinetic profiles, saving significant time and resources. nih.govmdpi.com
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to investigate the electronic properties of pyridazinone molecules, such as their frontier molecular orbitals and molecular electrostatic potential maps. mdpi.com This provides fundamental insights into their reactivity and interaction with biological targets.
| Computational Tool | Application in Pyridazinone Research | Example Finding |
| Molecular Docking | Predicting binding modes and affinities to protein targets. | Identified key hydrogen bond interactions between pyridazinone derivatives and residues in the active site of enzymes like PARP7. acs.org |
| QSAR | Correlating structural features with biological activity. | Established relationships between physicochemical parameters and the activity of pyridazinone-derived compounds. sciencepublishinggroup.com |
| ADMET Screening | Predicting pharmacokinetic and toxicity profiles. | Indicated that certain novel pyridazinone derivatives have good, drug-like pharmacokinetic profiles. nih.gov |
| DFT Calculations | Investigating electronic structure and reactivity. | Elucidated geometry structures and frontier molecular orbital energies to rationalize observed biological activities. mdpi.com |
Interdisciplinary Research at the Interface of Chemistry and Environmental Science
The intersection of pyridazinone chemistry and environmental science presents both challenges and opportunities, particularly concerning the development of safer and more effective agrochemicals.
Development of Green Agrochemicals: Pyridazinone derivatives are frequently used as core structures for new "green" agrochemicals due to their high bioactivity and often favorable environmental profiles. researchgate.netnih.gov Future research will focus on designing molecules that are highly effective against target pests while having minimal impact on non-target organisms and the environment.
Environmental Fate and Behavior: A critical area of research is understanding the environmental fate of pyridazinone-based pesticides. This involves studying their persistence, degradation pathways, and potential for bioaccumulation in soil and water systems. This knowledge is essential for conducting thorough environmental risk assessments. europa.eu
Structure-Degradability Relationships: Interdisciplinary efforts are needed to establish relationships between the chemical structure of pyridazinone compounds and their biodegradability. This would allow for the proactive design of next-generation agrochemicals that can be effectively broken down by natural processes after their intended use, preventing long-term environmental contamination.
Innovative Applications: Beyond traditional crop protection, there is potential for novel environmental applications. For example, the unique chemical properties of certain pyridazinone derivatives could be explored for use in environmental remediation or as sensors for detecting specific pollutants.
Expanding the Understanding of Non-Human Biological Interactions and Mechanisms
While the human therapeutic applications of pyridazinones are widely studied, their interactions with non-human biological systems, particularly in the context of agriculture, are a major frontier for research. semanticscholar.org
Mechanism of Action in Pests: A key challenge is to elucidate the precise molecular mechanisms by which pyridazinone derivatives exert their insecticidal, fungicidal, and herbicidal effects. nih.gov For instance, identifying the specific enzyme or receptor that a pyridazinone-based insecticide targets in an insect pest can inform the design of more selective and potent compounds and help manage the development of resistance. researchgate.net
Structure-Activity Relationships (SAR) in Agrochemicals: Systematically modifying the pyridazinone scaffold and studying the resulting changes in activity against various pests (e.g., aphids, mites, fungi) is crucial. researchgate.net This SAR data is vital for optimizing the efficacy and spectrum of activity of new agrochemical candidates. nih.gov
Plant Growth Regulation: Some pyridazine (B1198779) derivatives exhibit plant growth regulating effects. nih.gov Research into how these compounds interact with plant hormonal pathways could lead to the development of novel products that enhance crop yield, improve stress tolerance, or control plant development in desirable ways.
Antiviral Activity in Plants: The antiviral properties of pyridazinones are a relatively underexplored area. Given the significant crop losses caused by plant viruses, investigating the potential of these compounds to control viral diseases in agriculture is a promising research direction. nih.govrhhz.net
Q & A
How can researchers formulate a testable hypothesis for studying Einecs 262-183-5?
Begin by synthesizing gaps identified in existing literature, such as conflicting results on the compound’s reactivity or stability. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s viability. For example: “Based on discrepancies in thermal degradation rates reported in [Study A] and [Study B], we hypothesize that trace metal impurities in Einecs 262-183-5 significantly influence its stability under high temperatures.” Ensure alignment with prior experimental conditions and variables .
What experimental design principles are critical for isolating variables in Einecs 262-183-5 studies?
Adopt a controlled factorial design to minimize confounding variables. For instance:
- Control groups : Use ultra-pure samples to benchmark against commercial-grade materials.
- Replication : Perform triplicate runs for each condition (e.g., pH, temperature).
- Blinding : Mask sample identities during data collection to reduce bias.
Document protocols rigorously, including instrument calibration and environmental controls, to ensure reproducibility .
How should researchers resolve contradictions in published data on Einecs 262-183-5’s catalytic properties?
Conduct a methodological audit comparing protocols from conflicting studies. Key steps:
- Parameter alignment : Replicate experiments under identical conditions (e.g., solvent purity, reaction time).
- Error analysis : Quantify uncertainties in measurement tools (e.g., HPLC vs. GC-MS detection limits).
- Meta-analysis : Statistically pool data from multiple studies to identify outliers or systemic biases.
Publish negative results to clarify discrepancies and refine consensus models .
What advanced strategies integrate computational modeling with experimental data for Einecs 262-183-5 research?
Combine density functional theory (DFT) simulations with empirical validation:
Predictive modeling : Calculate thermodynamic properties (e.g., Gibbs free energy) of hypothesized reaction pathways.
Experimental validation : Use spectroscopic techniques (FTIR, NMR) to confirm intermediate species.
Iterative refinement : Adjust computational parameters (e.g., basis sets) based on empirical mismatches.
This approach bridges theoretical and applied chemistry, enhancing mechanistic understanding .
How can researchers optimize analytical techniques to detect trace impurities in Einecs 262-183-5?
Implement tandem mass spectrometry (MS/MS) with pre-concentration steps:
- Sample preparation : Use solid-phase extraction (SPE) to isolate impurities.
- Method validation : Establish detection limits via spike-and-recovery experiments.
- Cross-validation : Compare results with ICP-OES for metal contaminants.
Document all protocols in line with ICH Q2(R1) guidelines for analytical method validation .
What systematic approaches ensure comprehensive literature reviews for Einecs 262-183-5?
Follow PRISMA guidelines for systematic reviews:
Database selection : Use SciFinder, PubMed, and Web of Science with Boolean terms (e.g., “Einecs 262-183-5 AND synthesis NOT patent”).
Inclusion/exclusion criteria : Filter studies by peer-reviewed status, methodology rigor, and sample size.
Bias assessment : Use tools like ROBIS to evaluate study quality.
Synthesize findings into a comparative table highlighting methodological differences and consensus gaps .
How can triangulation strengthen the validity of findings in Einecs 262-183-5 research?
Apply methodological triangulation :
- Data sources : Combine lab experiments, computational models, and literature meta-analysis.
- Analytical techniques : Cross-validate results using HPLC, NMR, and X-ray diffraction.
- Researcher triangulation : Involve independent labs to replicate key experiments.
This reduces single-method biases and enhances credibility .
What ethical considerations arise in synthesizing Einecs 262-183-5 for biomedical applications?
Address toxicity and disposal :
- In vitro testing : Assess cytotoxicity using cell lines (e.g., HEK-293) before in vivo studies.
- Waste management : Follow EPA guidelines for solvent and byproduct disposal.
- Conflict of interest : Disclose funding sources and patent affiliations in publications.
Ethical review boards must approve protocols involving human/animal tissues .
Which statistical methods ensure reproducibility in Einecs 262-183-5 dose-response studies?
Use Bayesian hierarchical modeling to account for variability:
- Prior distributions : Incorporate historical data on similar compounds.
- Posterior analysis : Quantify uncertainty intervals for EC50 values.
- Sensitivity testing : Evaluate robustness to outlier exclusion.
Report RShiny or Jupyter notebooks with code for transparency .
How can researchers validate novel applications of Einecs 262-183-5 in emerging fields like nanotechnology?
Adopt a phase-gated approach :
Proof of concept : Demonstrate basic functionality (e.g., catalytic activity in nanoparticle synthesis).
Scalability testing : Assess performance at pilot-plant scale.
Comparative benchmarking : Compare against established nanomaterials (e.g., Au/Pd nanoparticles).
Publish datasets in FAIR repositories (e.g., Zenodo) to enable peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
